![molecular formula C18H22FN5O3 B2501573 8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-67-7](/img/structure/B2501573.png)

8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

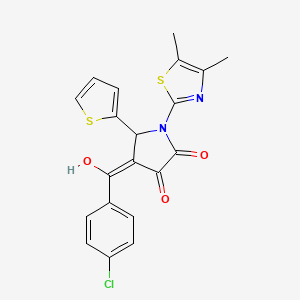

The compound “8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a chemical with the molecular formula C18H22FN5O3 . It has an average mass of 375.397 Da and a mono-isotopic mass of 375.170654 Da . This compound has been identified as a novel, powerful free-radical scavenger .

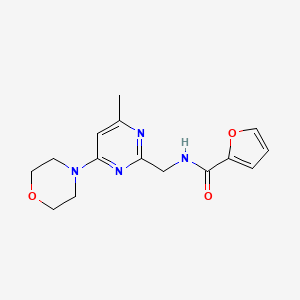

Molecular Structure Analysis

The molecular structure of this compound involves a tetrahydroimidazo[2,1-c][1,2,4]triazine core, which is a six-membered heterocyclic ring containing three nitrogens . This core is substituted with a 4-fluorophenyl group, an isopropoxypropyl group, and a carboxamide group .

Chemical Reactions Analysis

Triazine isomers, which include the tetrahydroimidazo[2,1-c][1,2,4]triazine core of this compound, have much weaker resonance energy than benzene structure, so nucleophilic substitution reactions are more preferred than electrophilic substitution reactions .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

This compound belongs to a class of chemicals that includes fluorine-containing pharmacophores. These pharmacophores are integral in synthesizing new biologically active molecules. For instance, studies have demonstrated the synthesis of new fluorine-containing thiadiazolotriazinones, showcasing potential antibacterial activities. These compounds, derived from similar structures, indicate promising antibacterial efficacy in concentrations as low as 10 µg/mL (Holla, Bhat, & Shetty, 2003).

Antitumor Properties

Research has identified derivatives of the related chemical class 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione exhibiting in vitro cytotoxic activities against various human carcinoma cells. These studies highlight the compound's potential in antitumor applications, particularly noting compound 19's affinity for LS180 cancer cells and its non-toxicity towards GMK cells, suggesting selective cytotoxicity advantageous for cancer treatment (Sztanke et al., 2007).

Antimicrobial and Anti-Inflammatory Activities

Further synthesis efforts have led to the creation of novel heterocyclic compounds derived from related structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds have shown COX-2 inhibitory activities, with some exhibiting high selectivity indices and protective effects in analgesic and anti-inflammatory models, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis and Reactivity

The compound is part of a broader family of heterocyclic compounds that have been the focus of extensive synthetic studies. Research has delved into the convenient synthesis of thiazolo and triazolo-pyrimidines, as well as pyrimido[2,1-c]triazine derivatives, highlighting the versatility of these chemical structures in producing a wide range of potentially biologically active compounds (Haiza et al., 2000).

Mecanismo De Acción

Imidazole Compounds

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

8-(4-fluorophenyl)-4-oxo-N-(3-propan-2-yloxypropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O3/c1-12(2)27-11-3-8-20-16(25)15-17(26)24-10-9-23(18(24)22-21-15)14-6-4-13(19)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTGYJUZSVTDSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2501494.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)

![n-{[1-(1,3-Dioxaindan-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)

![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)

![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)